N-Methylation Confers Tertiary Amide Character and Removes a Key Hydrogen-Bond Donor Site Relative to Unsubstituted Analogs
The target compound is a tertiary benzamide due to N-methylation, whereas the parent unsubstituted analog N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-82-0) is a secondary amide possessing a hydrogen-bond donor (HBD) at the amide nitrogen. According to the vendor technical datasheet, the target compound has an HBD count of 0, while the unsubstituted analog has an HBD count of 1 . This structural modification directly eliminates a potential hydrogen-bond interaction with biological targets and alters the compound's permeability and solubility profile.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amide, N-methylated) |
| Comparator Or Baseline | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-82-0): 1 HBD (secondary amide) |
| Quantified Difference | Reduction of 1 HBD; functional class change from secondary to tertiary amide |
| Conditions | Structural analysis based on chemical structures (no in vitro assay context) |
Why This Matters
For procurement decisions in structure-activity relationship (SAR) campaigns, this single molecular alteration necessitates selecting the tertiary amide compound specifically, as the secondary amide analog will engage targets through a different hydrogen-bonding pharmacophore, invalidating comparative biological interpretation.
